molecular formula C23H18BrN3OS B2747960 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1207038-08-1

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No. B2747960
CAS RN: 1207038-08-1
M. Wt: 464.38
InChI Key: LTJPZQGDMJRDPT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the imidazole ring. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s overall shape and properties due to its size and electronegativity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the bromophenyl group might undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution. The imidazole ring could potentially participate in various reactions involving the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antimicrobial and Hemolytic Activities

  • A study by Gul et al. (2017) focused on the synthesis of compounds similar to 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide, demonstrating their antimicrobial and hemolytic activities. The compounds exhibited variable antimicrobial effectiveness against selected microbial species.

Glutaminase Inhibition

  • Research by Shukla et al. (2012) explored analogs of a similar compound, focusing on glutaminase inhibition. This is significant in the context of cancer research, as glutaminase plays a role in tumor cell growth.

Antituberculosis Activity

  • A study by Güzeldemirci and Küçükbasmacı (2010) synthesized derivatives and assessed their antimicrobial activities, including antituberculosis activity against Mycobacterium tuberculosis.

Anticancer Activities

  • Research by Duran and Demirayak (2012) synthesized similar compounds and investigated their anticancer activities against various human tumor cell lines, highlighting potential applications in cancer treatment.

Antimicrobial Agents

  • A study by Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, aiming for use as antimicrobial agents.

Mechanism of Action

Without specific context or additional information, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with .

Future Directions

The study and application of this compound could potentially be a subject of future research, given its complex structure and the presence of several functional groups that could interact in interesting ways with various biological targets .

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3OS/c24-18-13-11-17(12-14-18)21-15-25-23(27(21)20-9-5-2-6-10-20)29-16-22(28)26-19-7-3-1-4-8-19/h1-15H,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJPZQGDMJRDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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